3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18089639
InChI: InChI=1S/C4H6N4O2.ClH/c1-2-3(8(9)10)4(5)7-6-2;/h1H3,(H3,5,6,7);1H
SMILES:
Molecular Formula: C4H7ClN4O2
Molecular Weight: 178.58 g/mol

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC18089639

Molecular Formula: C4H7ClN4O2

Molecular Weight: 178.58 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride -

Specification

Molecular Formula C4H7ClN4O2
Molecular Weight 178.58 g/mol
IUPAC Name 5-methyl-4-nitro-1H-pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C4H6N4O2.ClH/c1-2-3(8(9)10)4(5)7-6-2;/h1H3,(H3,5,6,7);1H
Standard InChI Key FPJXMCGAFYNVJC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)N)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The IUPAC name for this compound is 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride, reflecting its substitution pattern on the pyrazole ring. Key identifiers include:

PropertyValue
Molecular FormulaC4H7ClN4O2\text{C}_4\text{H}_7\text{ClN}_4\text{O}_2
Molecular Weight178.58 g/mol
Canonical SMILESCC1=C(C(=NN1)N)N+[O-].Cl
InChI KeyFPJXMCGAFYNVJC-UHFFFAOYSA-N
PubChem CID137462374

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The methyl group at position 3, nitro group at position 4, and amine at position 5 create a sterically and electronically diverse framework. The hydrochloride salt enhances solubility in polar solvents, a critical factor in synthetic applications.

Synthesis and Preparation

General Synthetic Routes

The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, reacting methyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-amine .

  • Nitration: Electrophilic nitration using nitric acid or a nitrating agent introduces the nitro group at position 4. This step requires careful temperature control (05C0–5^\circ \text{C}) to minimize side reactions.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving crystallinity and stability.

Optimization Challenges

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in water (15g/L\sim 15 \, \text{g/L}) and methanol but is insoluble in nonpolar solvents like hexane. The nitro group confers sensitivity to UV light, requiring storage in amber containers under inert conditions. Thermal stability analysis (TGA/DSC) indicates decomposition above 200C200^\circ \text{C}, consistent with nitroaromatic compounds .

Acid-Base Behavior

The amine group (pKa4.2\text{p}K_a \approx 4.2) protonates under acidic conditions, while the nitro group (pKa<0\text{p}K_a < 0) remains deprotonated. This amphoteric behavior enables selective functionalization at the amine site.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antiviral agents. For instance, its glycine derivative (C6H8N4O4\text{C}_6\text{H}_8\text{N}_4\text{O}_4) has been explored as a building block for peptide mimetics targeting protease enzymes . The nitro group facilitates further reductions to amines or coupling reactions in drug candidate synthesis.

Agrochemical Development

Pyrazole derivatives are integral to herbicides and fungicides. The nitro functionality enhances bioavailability, while the amine allows for derivatization into urea or thiourea analogs with pesticidal activity.

Materials Science

Incorporation into metal-organic frameworks (MOFs) has been theorized due to the amine’s ligand potential. Such applications remain exploratory but highlight the compound’s versatility .

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